molecular formula C15H29NO2 B13230388 tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate

Cat. No.: B13230388
M. Wt: 255.40 g/mol
InChI Key: ULLZFMZEMCQKFK-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate is a bicyclic amine ester characterized by a highly substituted cyclohexane ring. The molecule features a tert-butyl carboxylate group and an amino group at the 1-position, with four methyl substituents at the 3,3,5,5-positions.

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

tert-butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H29NO2/c1-12(2,3)18-11(17)15(16)9-13(4,5)8-14(6,7)10-15/h8-10,16H2,1-7H3

InChI Key

ULLZFMZEMCQKFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C(=O)OC(C)(C)C)N)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate involves several steps. One common method includes the reaction of 1-amino-3,3,5,5-tetramethylcyclohexane with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • tert-Butyl ester : Enhances lipophilicity and metabolic stability.
  • Tetramethylcyclohexane : Imparts steric bulk, influencing conformational rigidity.

Table 1: Comparison with Similar Compounds

Compound Name Core Structure Functional Groups Key Applications/Properties References
tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate Cyclohexane Amino, tert-butyl ester Potential neuroactive intermediates -
Memantine (1-amino-3,5-dimethyladamantane) Adamantane Amino, methyl NMDA receptor antagonist
ADNT (1-amino-3,5-dinitro-1,2,4-triazole) Triazole Amino, nitro Energetic materials or pharmaceuticals

Pharmacological Potential vs. Memantine

Memantine, a 1-amino-3,5-dimethyladamantane derivative, is a well-documented NMDA receptor antagonist used in treating neurodegenerative diseases . While the target compound shares an amino group and methyl substituents, its cyclohexane core and ester moiety differ significantly from memantine’s adamantane structure. These differences may alter:

  • Lipophilicity : The tert-butyl ester could increase membrane permeability compared to memantine’s adamantane.
  • Receptor Binding : Steric effects from tetramethylcyclohexane may reduce affinity for NMDA receptors.

Crystallographic and Computational Insights

  • SHELX : For refining small-molecule crystallographic data .
  • WinGX/ORTEP : For visualizing anisotropic displacement and molecular geometry . These tools could resolve conformational differences between the target compound and analogs like memantine.

Biological Activity

tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate (CAS No. 2060033-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₃₁NO₂
  • Molecular Weight : 255.40 g/mol
  • Structure : The compound features a tert-butyl group and a cyclohexane core with an amino and carboxylate functional group, contributing to its unique biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially through modulation of the NLRP3 inflammasome pathway. This pathway is crucial for the activation of inflammatory responses in various diseases .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases. This effect could be mediated by reducing oxidative stress and modulating neuroinflammation .
  • Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to act through:

  • Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in the inflammatory cascade.
  • Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) that mediate cellular responses to various stimuli.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of IL-1β production
NeuroprotectiveReduced oxidative stress in neuronal cells
AntimicrobialActivity against selected bacterial strains

Notable Research Findings

  • A study demonstrated that structural modifications to similar compounds enhanced their ability to inhibit the NLRP3 inflammasome, suggesting a pathway for optimizing derivatives of this compound for therapeutic use .
  • Another investigation into related compounds highlighted their potential in treating conditions characterized by excessive inflammation and oxidative damage, reinforcing the need for further exploration into the biological activity of this compound .

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